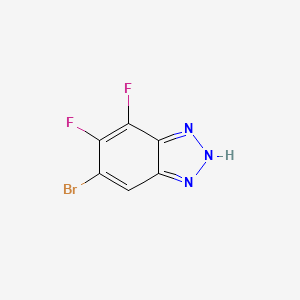

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4,5-difluoro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLZMYGHNUTSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C2=NNN=C21)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743040 | |

| Record name | 6-Bromo-4,5-difluoro-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-47-3 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4,5-difluoro-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The benzotriazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, particularly fluorine, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]

This guide focuses on 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole , a halogenated benzotriazole derivative of increasing interest. The presence of two fluorine atoms on the benzene ring, combined with a bromine atom, offers a unique electronic profile and a versatile handle for synthetic diversification. The bromine atom at the 6-position serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This strategic functionalization is a key step in the synthesis of complex molecules for drug discovery and development.[5]

This document provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the expected reactivity of this compound, offering a foundational resource for researchers working with this promising building block.

PART 1: Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely available in public literature, we can compile its fundamental properties and predict its spectroscopic characteristics based on its structure and data from analogous compounds.

Core Chemical Properties

| Property | Value / Information | Source |

| CAS Number | 1381944-47-3 | [6][7] |

| Molecular Formula | C₆H₂BrF₂N₃ | [6] |

| Molecular Weight | 234.00 g/mol | [6] |

| Appearance | Predicted to be a white to off-white solid. | General knowledge |

| Melting Point | Not experimentally reported. Expected to be a solid with a defined melting point. | - |

| Boiling Point | Not experimentally reported. | - |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and THF. | General knowledge |

| Storage | Recommended storage at 2-8°C for short-term and -20°C for long-term. | Supplier Data |

Predicted Spectroscopic Data

Definitive spectral data should be obtained from the supplier or through experimental analysis. However, the following provides an expert prediction of the key features expected in the NMR spectra.

-

¹H NMR: The spectrum is expected to be simple, showing a single, broad singlet in the aromatic region (likely > 8.0 ppm) corresponding to the C7-H proton. The N-H proton of the triazole ring will likely appear as a very broad singlet at a higher chemical shift, and its position may vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum will be more complex due to the various carbon environments and C-F coupling.

-

Carbons directly attached to fluorine (C4, C5) will appear as doublets with large coupling constants (¹JCF).

-

Carbons adjacent to the fluorinated carbons (C3a, C6, C7a) will show smaller couplings (²JCF or ³JCF).

-

The carbon attached to bromine (C6) will likely be shifted upfield due to the "heavy atom effect".[8]

-

-

¹⁹F NMR: This spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at C4 and C5. These signals will likely appear as doublets due to coupling to each other and may exhibit further smaller couplings to the C7-H proton.

PART 2: Synthesis and Purification

A robust and widely applicable method for the synthesis of benzotriazoles involves the diazotization of an ortho-phenylenediamine precursor.[5] For the synthesis of this compound, the logical starting material is 3-Bromo-4,5-difluoro-1,2-diaminobenzene . While the direct synthesis of this specific diamine is not detailed, a plausible route would start from the commercially available 3-Bromo-4,5-difluoroaniline .

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for benzotriazole synthesis.[5] Optimization will be necessary for yield and purity.

Step 1: Synthesis of the Diamine Precursor (Illustrative)

-

Nitration: Carefully add 3-Bromo-4,5-difluoroaniline to a cold mixture of concentrated sulfuric acid and nitric acid. The regioselectivity of nitration will be directed by the existing substituents.

-

Reduction: The resulting nitroaniline is then reduced to the corresponding diamine. This can be achieved using various methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).

Step 2: Diazotization and Cyclization

-

Dissolution: Dissolve the synthesized 3-Bromo-4,5-difluoro-1,2-diaminobenzene in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The formation of a diazonium salt intermediate is critical. The reaction is exothermic and requires careful temperature control to prevent side reactions.

-

Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at low temperature for a period, then warm to room temperature. The intramolecular cyclization of the diazonium intermediate onto the adjacent amino group forms the benzotriazole ring.

-

Isolation: Pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

PART 3: Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the bromine substituent, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O bonds, providing access to a diverse library of functionalized benzotriazole derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[9][10] The bromine at the 6-position of the benzotriazole is expected to readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or alkyl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines.[11][12][13][14] This reaction is crucial for introducing amine functionalities, which are prevalent in many bioactive molecules.

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, quench carefully with water or saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine for cross-coupling and two electron-withdrawing fluorine atoms to modulate molecular properties—makes it an attractive starting point for the synthesis of novel compounds. While specific experimental data for this compound is not yet prevalent in the literature, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, we anticipate that this compound will become an increasingly important tool for synthetic chemists. Further research to fully characterize this compound and explore its reactivity in a broader range of transformations is highly encouraged.

References

-

Barl, N. M., & Bermejo, J. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Journal of Combinatorial Chemistry, 9(6), 1114–1137. [Link]

- Patton, J. R. (1999). Process for preparing 3,5-difluoroaniline. U.S.

-

Various Authors. (2025). Benzotriazole in Medicinal Chemistry. ResearchGate. [Link]

-

Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963708. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

- Inventor, A. (1997). Process for preparing 1-bromo-3,5-difluorobenzene.

-

Various Authors. (2025). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles. ResearchGate. [Link]

- Inventor, B. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. [Link]

-

El-Faham, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 1337-1348. [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

-

International Journal of Research and Review. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ijrrjournal.com, 8(5), 369-388. [Link]

- Inventor, C. (1997). Process for preparing 1-bromo-3,5-difluorobenzene.

-

Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(3), 1568-1572. [Link]

-

Not Voodoo. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Royal Society of Chemistry. Supporting Information for Sonogashira coupling. [Link]

-

Wang, Y., et al. (2017). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. Chemical Science, 8(5), 3795-3800. [Link]

-

BIOFOUNT. This compound. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. splendidlab.in [splendidlab.in]

- 7. arctomsci.com [arctomsci.com]

- 8. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Halogenated Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic incorporation of halogen atoms into the benzotriazole scaffold can significantly modulate the molecule's physicochemical properties and biological activity.[3] Halogenation can enhance metabolic stability, improve membrane permeability, and provide reactive handles for further chemical modifications, making these compounds highly valuable in the design of novel therapeutics.[2]

This technical guide focuses on 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (CAS Number: 1381944-47-3), a unique polysubstituted benzotriazole. The presence of both bromine and fluorine atoms on the benzene ring suggests a molecule with distinct electronic properties and potential for diverse chemical transformations and biological interactions. While specific literature on this exact compound is sparse, this guide, grounded in established principles of organic chemistry and data from analogous structures, will provide a comprehensive overview of its synthesis, properties, and potential applications for researchers in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are exact, other properties are estimated based on the behavior of similar halogenated benzotriazoles due to the lack of specific experimental data for this compound.

| Property | Value | Reference |

| CAS Number | 1381944-47-3 | |

| Molecular Formula | C₆H₂BrF₂N₃ | [4] |

| Molecular Weight | 234.00 g/mol | [4] |

| Appearance | Predicted to be a white to off-white solid | |

| Melting Point | Not determined; likely to be a crystalline solid with a defined melting point. | |

| Boiling Point | Not determined; likely to decompose at high temperatures. | |

| Solubility | Predicted to be poorly soluble in water, but soluble in common organic solvents like DMSO, DMF, and methanol. | |

| pKa | The N-H proton is weakly acidic, similar to other benzotriazoles. |

Proposed Synthesis of this compound

The most established method for the synthesis of benzotriazoles involves the diazotization of an appropriately substituted o-phenylenediamine.[5] A plausible and scientifically sound synthetic route for this compound is proposed below, starting from the commercially available precursor, 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5,6-difluoro-benzene-1,2-diamine (Intermediate)

The synthesis of the key intermediate, 3-bromo-5,6-difluoro-benzene-1,2-diamine, can be envisioned through a selective mono-debromination of the commercially available 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine.[6][7]

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a palladium-based catalyst, for example, 5% Pd/C (palladium on carbon), typically at a loading of 5-10 mol%.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the selective removal of one bromine atom.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 3-bromo-5,6-difluoro-benzene-1,2-diamine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

The final step involves the diazotization of the o-phenylenediamine intermediate followed by intramolecular cyclization.[5][8]

-

Dissolution: Dissolve 3-bromo-5,6-difluoro-benzene-1,2-diamine (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in a minimal amount of water dropwise. An exothermic reaction is expected, and the temperature should be carefully controlled.[9]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes. The formation of the benzotriazole is often spontaneous after the diazotization of one of the amino groups.[5]

-

Precipitation and Isolation: The product can often be precipitated by the addition of cold water to the reaction mixture. The resulting solid is then collected by vacuum filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Analysis

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a single peak for the aromatic proton and a broad signal for the N-H proton.

-

Aromatic Proton (H-7): A singlet is expected for the proton at the 7-position. Its chemical shift would likely be in the range of 7.5-8.0 ppm.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the triazole ring is expected, likely in the downfield region (>10 ppm), and its visibility may depend on the solvent and concentration.[10][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the fluorine substituents, carbon signals will exhibit C-F coupling.

-

Aromatic Carbons: Six distinct signals are expected for the six carbon atoms of the benzotriazole core.

-

C-F Coupling: The carbons directly attached to fluorine (C-4 and C-5) will appear as doublets with large one-bond C-F coupling constants (¹JCF). Other carbons will show smaller, multi-bond C-F couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated organic molecules.

-

Fluorine Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 4 and 5. These signals will likely appear as doublets due to F-F coupling. The chemical shifts will be in the typical range for aromatic fluorine atoms.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 234). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).[12]

-

Fragmentation: A prominent fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment ion at M-28.[13] Further fragmentation would involve the loss of bromine and/or fluorine atoms.

Potential Applications in Drug Development

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.

As a Kinase Inhibitor Scaffold

Halogenated benzotriazoles have been identified as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. For instance, 4,5,6,7-tetrabromobenzotriazole is a known selective inhibitor of protein kinase CK2.[14] The electronic properties conferred by the bromo and difluoro substituents in the target molecule could facilitate strong interactions with the active sites of various kinases.

As a Building Block for Novel Antimicrobials

The benzotriazole nucleus is a common feature in many antimicrobial agents.[1][2] The presence of halogens can enhance the lipophilicity and electronic character of the molecule, potentially leading to improved antimicrobial activity. The bromine atom at the 6-position can also serve as a versatile synthetic handle for the introduction of other functional groups through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram of Potential Drug Development Pathway

Caption: Conceptual workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in the field of drug discovery. Its polysubstituted halogenated structure provides a unique combination of electronic properties and synthetic versatility. While direct experimental data for this compound is limited, this guide has provided a comprehensive technical overview based on established chemical principles and data from related compounds. The proposed synthesis offers a viable route to access this molecule, and the predicted spectroscopic and physicochemical properties provide a foundation for its characterization. The potential applications as a scaffold for kinase inhibitors and antimicrobial agents highlight the importance of further research into this and related halogenated benzotriazoles. This guide serves as a valuable resource for researchers and scientists looking to explore the potential of this intriguing molecule in their drug development programs.

References

- Anjana, V. S. et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-379.

- Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.

- Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648.

-

Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? Retrieved January 18, 2026, from [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved January 18, 2026, from [Link]

-

Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved January 18, 2026, from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. Retrieved January 18, 2026, from [Link]

-

PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Retrieved January 18, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 18, 2026, from [Link]

-

SciSpace. (n.d.). Benzotriazole in medicinal chemistry: An overview. Retrieved January 18, 2026, from [Link]

- Supporting Information for a chemical publication. (n.d.). 1H-NMR and 13C-NMR Spectra.

- Supporting Information for a chemical publication. (n.d.). 1H NMR and 13C NMR spectra signals of 1 in DMSO-d 6 , showing the....

- Supporting Information for a chemical publication. (n.d.). Supporting Information.

- Supporting Information for a chemical publication. (n.d.). New Journal of Chemistry Supporting Information.

- Supporting Information for a chemical publication. (n.d.). 4.

-

YouTube. (2023). Benzotriazole : Organic Synthesis. Retrieved January 18, 2026, from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved January 18, 2026, from [Link]

-

BIOFOUNT. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

DTIC. (n.d.). Natmil Tichatal Mmatio SmriM U. S. DEPARTMENT OF COMMERCE*. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US3597353A - 4,5,6,7-tetrahydro-benzotriazole as metal deactivator.

- Google Patents. (n.d.). CA1192206A - Benzotriazole mixtures, processes for producing them, and their use as metal passivators.

- Google Patents. (n.d.). US6605727B2 - Processes for the preparation of benzotriazole UV absorbers.

- Google Patents. (n.d.). US5863463A - Methods of inhibiting corrosion using halo-benzotriazoles.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved January 18, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Retrieved January 18, 2026, from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-fount.com [bio-fount.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 7. 1345627-73-7|3,6-Dibromo-4,5-difluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 8. guidechem.com [guidechem.com]

- 9. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 11. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole: A Key Heterocyclic Scaffold in Modern Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and plausible synthetic pathways. Furthermore, this document explores its strategic importance in drug development, contextualizing the role of its specific halogen substitutions in modulating biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their research and development pipelines.

Introduction: The Prominence of the Benzotriazole Scaffold

Benzotriazole, a bicyclic heterocyclic compound featuring a fused benzene and triazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The unique electronic properties, structural rigidity, and ability of the triazole moiety to participate in hydrogen bonding make it an ideal scaffold for designing novel therapeutic agents.[3][5]

The compound this compound is a specific analogue that combines the core benzotriazole structure with strategic halogenation. The introduction of bromine and fluorine atoms can significantly alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block or lead compound in targeted drug discovery programs.

Molecular Characteristics

A fundamental understanding of a compound begins with its structure and intrinsic properties. These characteristics dictate its reactivity, solubility, and potential biological interactions.

This compound consists of a central benzotriazole core. A bromine atom is substituted at the 6-position of the benzene ring, while two fluorine atoms are located at the 4 and 5 positions. The "3H" designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen at the 3-position of the triazole ring, although it can exist in equilibrium with other tautomers.

Caption: 2D structure of this compound.

The key identifying and physical properties of the compound are summarized in the table below. This data is crucial for experimental design, including solvent selection, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1381944-47-3 | [6][7][8] |

| Molecular Formula | C₆H₂BrF₂N₃ | [6][7] |

| Molecular Weight | 234.0 g/mol | [6][7] |

| Appearance | No data available | |

| Solubility | No data available | [7] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzotriazoles is a well-established area of organic chemistry. The most common and direct approach involves the diazotization of an appropriately substituted o-phenylenediamine.[5]

A logical synthetic route to this compound would start from 3-bromo-4,5-difluoro-1,2-phenylenediamine. This precursor undergoes a cyclocondensation reaction when treated with a nitrite source, typically sodium nitrite, in an acidic medium like acetic acid.

The mechanism involves the initial formation of a mono-diazonium salt from one of the amino groups. This intermediate is highly reactive and undergoes a rapid intramolecular cyclization by attacking the adjacent free amino group, leading to the formation of the stable triazole ring.

Caption: Proposed workflow for the synthesis of the target compound.

-

Dissolution: Dissolve the starting material, 3-bromo-4,5-difluoro-1,2-phenylenediamine, in glacial acetic acid. Gentle warming may be required.[9]

-

Cooling: Cool the solution to approximately 15°C using an ice bath while stirring.[9]

-

Diazotization: Prepare a solution of sodium nitrite in water and add it to the cooled reaction mixture. An exothermic reaction is expected.[9]

-

Reaction: Continue stirring for 15-30 minutes as the reaction proceeds and the mixture cools.[9]

-

Isolation: Pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify further by recrystallization or column chromatography to yield the final product.

Applications in Drug Development & Research

The utility of this compound extends beyond its basic chemical identity. Its structure is tailored for applications in modern medicinal chemistry.

Benzotriazole derivatives are potent inhibitors of various enzymes and can modulate biological pathways, positioning them as promising candidates for drug development.[3] The specific halogenation pattern of this compound is particularly significant:

-

Fluorine Atoms: The two fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. They also increase lipophilicity and can participate in specific interactions with protein targets, potentially improving binding affinity and selectivity.

-

Bromine Atom: The larger bromine atom can serve as a handle for further chemical modification through cross-coupling reactions. It also contributes significantly to the molecule's lipophilicity and can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.

This combination of substituents makes the molecule an attractive starting point for developing inhibitors for targets like protein kinases, which are implicated in cancer.[4]

In pharmaceutical manufacturing, it is critical to identify and quantify impurities in active pharmaceutical ingredients (APIs). As a potential intermediate or degradation product in the synthesis of more complex benzotriazole-based drugs, this compound can serve as a crucial reference standard for analytical method development and validation.[7]

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.[7]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended, while short-term storage at -4°C is acceptable.[7]

Conclusion

This compound is more than just a chemical entity; it is a strategically designed molecule with significant potential in the field of drug discovery. Its halogenated benzotriazole core provides a robust and versatile scaffold for the development of novel therapeutics. The specific combination of bromo and difluoro substituents offers medicinal chemists multiple avenues to fine-tune pharmacokinetic and pharmacodynamic properties. As research into targeted therapies continues to expand, the importance of such well-defined, functionalized heterocyclic building blocks will undoubtedly grow.

References

- This compound. CRO SPLENDID LAB.

- This compound. BIOFOUNT.

- 6-Bromo-1H-1,2,3-benzotriazole. Labsolu.

- This compound | 1381944-47-3. ChemicalBook.

- Benzotriazole synthesis. Organic Chemistry Portal.

- Benzotriazole. Wikipedia.

- A comprehensive review on benzotriazole derivatives: From synthesis to pharmacological applications. World Journal of Pharmaceutical Research.

- TR-B689748 - 6-bromo-45-difluoro-3h-123-benzotriazole | 1381944-47-3. CymitQuimica.

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.

- 5,6-dibromo-3a,4,5,6-tetrahydro-1H-benzotriazole | C6H7Br2N3. PubChem.

- A Review on: Synthesis of Benzotriazole.

- Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.

- Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development.

- An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Deriv

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

- Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. ijariie.com [ijariie.com]

- 6. splendidlab.in [splendidlab.in]

- 7. 1381944-47-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. This compound | 1381944-47-3 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activities of Fluorinated Benzotriazoles for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorine in the Benzotriazole Scaffold

The benzotriazole moiety, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile starting point for drug design.[1][2] The strategic incorporation of fluorine atoms onto this scaffold represents a significant leap forward in optimizing its therapeutic potential. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This guide provides an in-depth exploration of the key biological activities of fluorinated benzotriazoles, offering field-proven insights and detailed experimental protocols for their evaluation in a drug discovery context.

Section 1: Anticancer Activity

Fluorinated benzotriazoles have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those resistant to standard chemotherapeutics.[1][4] Their mechanisms of action are multifaceted, primarily revolving around the disruption of critical cellular processes like mitosis and signal transduction, ultimately leading to apoptosis and cell cycle arrest.

1.1 Mechanism: Microtubule Destabilization at the Colchicine-Binding Site

A primary anticancer strategy for this class of compounds is the inhibition of tubulin polymerization. Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, certain fluorinated benzotriazole-acrylonitrile derivatives prevent the assembly of microtubules.[5][6] This disruption triggers a mitotic checkpoint, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[1][5] The introduction of a fluorine atom, particularly at the 4'-position of the benzotriazole ring, has been shown to yield compounds with potent, nanomolar-level antiproliferative activity.[5]

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| Imidazopyridine-linked Triazoles | Lung (A549) | 0.51 - 47.94 | G2/M Arrest, Apoptosis | [3] |

| Imidazopyridine-linked Triazoles | Prostate (DU-145) | 0.51 - 47.94 | G2/M Arrest, Apoptosis | [3] |

| Imidazopyridine-linked Triazoles | Colon (HCT-116) | 0.51 - 47.94 | G2/M Arrest, Apoptosis | [3] |

| Imidazopyridine-linked Triazoles | Breast (MDA-MB-231) | 0.51 - 47.94 | G2/M Arrest, Apoptosis | [3] |

| Urea-linked Triazole Hybrids | Gastric (MGC-803) | 0.76 - 20.84 | Antiproliferative | [3] |

| Urea-linked Triazole Hybrids | Breast (MCF-7) | 0.76 - 20.84 | Antiproliferative | [3] |

| Benzotriazole-quinazolines | Breast (MCF-7) | 3.16 | Mitochondria-mediated Apoptosis | [7] |

| Benzotriazole-quinazolines | Cervical (HeLa) | 5.31 | Mitochondria-mediated Apoptosis | [7] |

This protocol provides a framework for assessing a compound's ability to inhibit tubulin polymerization. The assay measures the increase in light scattering or fluorescence as tubulin monomers assemble into microtubules.

-

Reagent Preparation :

-

Prepare a tubulin stock solution (e.g., bovine brain tubulin, >97% pure) at 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

-

Prepare a GTP stock solution (100 mM) and a test compound stock solution (e.g., 10 mM in DMSO).

-

-

Assay Setup :

-

Initiation and Monitoring :

-

To initiate polymerization, add the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes.[10]

-

-

Data Analysis :

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the rate of polymerization for each concentration.

-

Determine the IC50 value, the concentration of the compound that inhibits the polymerization rate by 50% compared to the vehicle control.

-

1.2 Mechanism: Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers, where it promotes cell growth and survival and suppresses apoptosis.[11] Its role in oncogenesis makes it an attractive therapeutic target. Halogenated benzotriazoles, including fluorinated derivatives, act as potent ATP-competitive inhibitors of CK2.[12][13] By blocking the ATP-binding site, these compounds prevent the phosphorylation of CK2 substrates, thereby inhibiting its pro-survival signaling pathways. The substitution pattern on the benzotriazole ring is critical, with fluorination altering physicochemical properties that can lead to enhanced inhibitory activity and improved suitability for therapeutic use.

This is a standard protocol to measure the inhibitory effect of compounds on CK2's phosphotransferase activity using a specific peptide substrate.

-

Reagent Preparation :

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

Prepare a solution of recombinant human protein kinase CK2 (catalytic subunit α).

-

Prepare a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

Prepare an ATP solution containing [γ-³²P]ATP.

-

Prepare test compound dilutions in DMSO.

-

-

Kinase Reaction :

-

In a reaction tube, combine the reaction buffer, CK2 enzyme, peptide substrate, and the test compound at various concentrations.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the [γ-³²P]ATP solution.

-

Incubate for 10-20 minutes at 30°C.

-

-

Stopping and Detection :

-

Stop the reaction by spotting the mixture onto phosphocellulose paper (P81).

-

Wash the paper extensively (e.g., three times for 5 minutes each in 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle (DMSO) control.

-

Plot the inhibition percentage against the compound concentration to determine the IC50 value.

-

Section 4: Synthesis and Characterization

The synthesis of fluorinated benzotriazoles can be achieved through various established chemical routes. A common approach involves the cyclization of appropriately substituted o-phenylenediamines or the direct fluorination of the benzotriazole core. For instance, 4-fluorobenzotriazole can be synthesized from fluorinated aryl silanes using reagents like Selectfluor. T[14][15]he structural integrity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS), before any biological evaluation is undertaken.

Fluorinated benzotriazoles represent a highly promising class of compounds with a broad spectrum of potent biological activities. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents warrants further investigation and development. The strategic incorporation of fluorine is a key determinant of their enhanced activity, improving metabolic stability and target engagement. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate new analogues. Future research should focus on elucidating more detailed structure-activity relationships (SAR), exploring novel molecular targets, and advancing the most promising leads into preclinical and clinical development to unlock their full therapeutic potential.

References

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

Flow Cytometry Facility, University of Arizona. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Microbe Online. Broth Dilution Method for MIC Determination. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Henrik's Lab on YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

Corona, A., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1859-1871. [Link]

-

Kumar, S., et al. (2021). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 354(10), e2100140. [Link]

-

Neag, M. A., et al. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 23(24), 15891. [Link]

-

Ibba, R., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 15(7), 844. [Link]

-

Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 278-292. [Link]

-

Ali, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 953272. [Link]

-

Colla, P., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 7024-7034. [Link]

-

IBT Bioservices. Guide to In Vitro Antiviral Testing. [Link]

-

ResearchGate. Methods for the preparation of fluorobenzotriazole. [Link]

-

La-Venia, A., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]

-

Corona, A., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 84-93. [Link]

-

Chandler, D. P., et al. (2004). Visualization and Detection of Infectious Coxsackievirus Replication Using a Combined Cell Culture-Molecular Beacon Assay. Applied and Environmental Microbiology, 70(8), 4966-4972. [Link]

-

ResearchGate. Tubulin structure and detail of the colchicine binding site located.... [Link]

-

Paprocki, D., et al. (2021). 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. Scientific Reports, 11(1), 23644. [Link]

-

Ukaaz Publications. Benzotriazole: An overview of its versatile biological behaviour. [Link]

-

Golub, A. G., et al. (2008). Design and synthesis of CK2 inhibitors. Journal of Medicinal Chemistry, 51(23), 7447-7456. [Link]

-

Corona, A., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 84-93. [Link]

-

Biology LibreTexts. 6.6: Lab Procedures- Plaque Assay. [Link]

-

Wang, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163459. [Link]

-

ResearchGate. Plaque Reductio n.docx. [Link]

-

Pan American Health Organization. Plaque assays. [Link]

-

Bretner, M., et al. (2015). Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 23(16), 5177-5187. [Link]

-

Journal for Research in Applied Sciences and Biotechnology. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. [Link]

-

Lin, H., et al. (2021). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Organic & Biomolecular Chemistry, 19(2), 346-350. [Link]

-

Janeczko, T., et al. (2007). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Bioorganic & Medicinal Chemistry Letters, 17(12), 3479-3482. [Link]

-

Yeh, C., et al. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 57(16), 7079-7093. [Link]

-

Yeh, C., et al. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 57(16), 7079-7093. [Link]

-

Lin, H., et al. (2021). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Organic & Biomolecular Chemistry, 19(2), 346-350. [Link]

-

Sarno, S., et al. (2003). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. The FASEB Journal, 17(2), 320-322. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Bioactivity Screening of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

Introduction: Unlocking the Potential of a Novel Benzotriazole Scaffold

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both complex and challenging. This guide provides a comprehensive framework for the initial bioactivity screening of 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, a compound of interest due to the well-documented and diverse pharmacological activities of the benzotriazole scaffold.[1][2][3] Benzotriazole derivatives have consistently demonstrated a wide spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties.[1][2][4][5][6] The introduction of bromine and difluoro substituents to the benzotriazole core of the target compound suggests the potential for enhanced lipophilicity and metabolic stability, making it a compelling candidate for thorough investigation.

This document serves as a technical guide, outlining a strategic, tiered approach to efficiently and effectively evaluate the bioactive potential of this compound. The methodologies described herein are grounded in established protocols and are designed to provide a robust preliminary dataset to guide subsequent stages of drug discovery.

A Strategic Approach to Bioactivity Screening

A logical and phased screening cascade is crucial for the efficient allocation of resources and for building a comprehensive understanding of a novel compound's biological profile. The proposed strategy for this compound begins with a foundational assessment of cytotoxicity, which then informs the safe concentration ranges for a battery of primary screens targeting the most probable bioactivities of the benzotriazole class. Positive "hits" from these primary screens will then be subjected to more focused secondary assays. Early-stage in vitro ADME/Tox profiling is integrated into this workflow to provide critical data on the compound's drug-like properties.

Caption: A tiered workflow for the initial bioactivity screening of a novel compound.

Tier 1: Foundational Cytotoxicity Assessment

Before embarking on specific bioactivity assays, it is imperative to determine the concentration range at which this compound exhibits cytotoxicity. This foundational step ensures that any observed effects in subsequent assays are not merely a consequence of cell death and allows for the calculation of a therapeutic index for any identified bioactivities.

Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line like A549 if anticancer activity is a primary hypothesis) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5%.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.

Tier 2: Primary Bioactivity Screening

Based on the established non-toxic concentration range, a panel of primary screens should be conducted to investigate the most probable bioactivities of a benzotriazole derivative.

Antimicrobial Activity Screening

The benzotriazole nucleus is a well-established pharmacophore in antimicrobial agents.[1][4][6] Therefore, assessing the antibacterial and antifungal activity of this compound is a logical first step.

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9][10]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Parameter | Description |

| Test Organisms | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Yeast (e.g., C. albicans), Mold (e.g., A. fumigatus) |

| Method | Broth Microdilution (CLSI M07/M27)[9] |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

| Positive Controls | Ciprofloxacin (antibacterial), Fluconazole (antifungal) |

Antiviral Activity Screening

Benzotriazole derivatives have also been reported to possess antiviral properties.[1][4] A plaque reduction assay is a standard method for evaluating the ability of a compound to inhibit viral replication.[4][5][11][12][13][14][15]

This assay measures the reduction in the formation of viral plaques in a cell monolayer in the presence of the test compound.[4][5][11][13][14][15]

Methodology:

-

Cell Seeding: Seed a confluent monolayer of a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates.[12]

-

Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., Herpes Simplex Virus-1, Influenza A virus) for 1-2 hours.

-

Compound Treatment: After the infection period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 (50% effective concentration) is then determined.[4]

Anticancer Activity Screening

Given the antiproliferative activity of many heterocyclic compounds, screening against a panel of human cancer cell lines is a valuable step. The National Cancer Institute's NCI-60 panel provides a robust and standardized platform for this purpose.[16][17][18][19][20]

The NCI-60 screen evaluates the anti-cancer activity of a compound against 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[16][18]

Methodology:

-

Submission: The compound is submitted to the NCI's Developmental Therapeutics Program (DTP).

-

One-Dose Screen: Initially, the compound is tested at a single high concentration (10 µM) across all 60 cell lines.[20]

-

Five-Dose Screen: If significant growth inhibition is observed in the one-dose screen, the compound proceeds to a five-dose screen to determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.[19][20]

-

Data Analysis: The results provide a unique "fingerprint" of the compound's activity across different cancer types, which can be compared to a database of known anticancer agents using the COMPARE algorithm to hypothesize a mechanism of action.[16]

Tier 3: Secondary and Mechanistic Assays

Should this compound demonstrate promising activity in any of the primary screens, targeted secondary assays are warranted to further characterize its biological effects and elucidate its mechanism of action.

Caption: Logic flow for secondary assays following a hit in the primary anticancer screen.

Kinase Inhibition Assays

Many benzotriazole derivatives are known to function as kinase inhibitors. If the compound shows significant anticancer activity, screening against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) can provide valuable mechanistic insights.

Cell Cycle and Apoptosis Analysis

If the compound inhibits cancer cell growth, it is crucial to determine whether this is due to cytostatic (cell cycle arrest) or cytotoxic (induction of cell death) effects. Flow cytometry-based assays using DNA dyes (e.g., propidium iodide) for cell cycle analysis and Annexin V/PI staining for apoptosis detection can provide these answers.

Parallel Assessment: Early In Vitro ADME/Tox Profile

In modern drug discovery, it is essential to evaluate the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of a compound in the early stages. This parallel assessment helps to identify potential liabilities that could lead to failure in later stages of development.

In Vitro ADME Assays

| Assay | Purpose | Methodology |

| Permeability | To assess the ability of the compound to cross biological membranes. | Caco-2 cell monolayer assay. |

| Metabolic Stability | To determine the compound's susceptibility to metabolism by liver enzymes. | Incubation with human liver microsomes and measurement of compound disappearance over time. |

| Plasma Protein Binding | To quantify the extent to which the compound binds to plasma proteins, which affects its free concentration. | Equilibrium dialysis or ultrafiltration.[1][3][21][22][23] |

Early Safety and Toxicity Assessment

| Assay | Purpose | Methodology |

| Ames Test | To evaluate the mutagenic potential of the compound. | Bacterial reverse mutation assay using Salmonella typhimurium strains.[24][25][26][27][28] |

| hERG Assay | To assess the risk of drug-induced cardiac arrhythmia (QT prolongation). | Patch-clamp electrophysiology on cells expressing the hERG potassium channel.[29][30][31][32][33] |

Conclusion

The initial bioactivity screening of a novel compound such as this compound requires a systematic and multi-faceted approach. By following the tiered workflow outlined in this guide—from foundational cytotoxicity testing to broad primary screening and essential early ADME/Tox profiling—researchers can efficiently gather the critical data needed to make informed decisions about the future development of this promising chemical entity. The insights gained from these initial studies will provide a solid foundation for more in-depth mechanistic investigations and lead optimization efforts, ultimately paving the way for the potential discovery of a new therapeutic agent.

References

-

Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. Available at: [Link]

-

Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]

-

HTS384 NCI60: The Next Phase of the NCI60 Screen. PubMed Central. Available at: [Link]

-

National Cancer Institute (NCI) Program for Natural Product Discovery: Exploring NCI-60 Screening Data of Natural Product Samples with Artificial Neural Networks. ACS Omega. Available at: [Link]

-

Outline of the NCI-60 Program. A) Biological evaluation of compounds in the... ResearchGate. Available at: [Link]

-

NCI-60 Screening Methodology. National Cancer Institute. Available at: [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]

-

In-vitro plasma protein binding. Protocols.io. Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

-

Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. PubMed Central. Available at: [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. PubMed. Available at: [Link]

-

Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. Available at: [Link]

-

Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]

-

Plasma Protein Binding Assay. BioIVT. Available at: [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

-

Guide to In Vitro Antiviral Testing. IBT Bioservices. Available at: [Link]

-

Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega. Available at: [Link]

-

CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PubMed Central. Available at: [Link]

-

Plasma Protein Binding Assay. Visikol. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. Available at: [Link]

-

In Vitro Plaque Reduction Neutralization Assay. Creative Biolabs. Available at: [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PubMed. Available at: [Link]

-

Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1. ResearchGate. Available at: [Link]

-

Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. Available at: [Link]

-

Microbial Mutagenicity Assay: Ames Test. PubMed Central. Available at: [Link]

-

GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

-

Interdisciplinary Approaches for the Discovery of Novel Antifungals. PubMed Central. Available at: [Link]

-

Protein Binding Assays. BioAgilytix. Available at: [Link]

-

Ames Mutagenicity Test. Nelson Labs. Available at: [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]

-

Measuring infectious virus: the plaque assay. Virology Research Services. Available at: [Link]

-

hERG Safety Assay. Evotec. Available at: [Link]

-

The Ames Test. University of California, Irvine. Available at: [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 13. ibtbioservices.com [ibtbioservices.com]

- 14. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]

- 15. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 16. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 17. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. dctd.cancer.gov [dctd.cancer.gov]

- 21. bioivt.com [bioivt.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. Plasma Protein Binding Assay [visikol.com]

- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 25. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nelsonlabs.com [nelsonlabs.com]

- 27. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 28. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 29. fda.gov [fda.gov]

- 30. sophion.com [sophion.com]

- 31. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 33. evotec.com [evotec.com]

The Advent and Evolution of Halogenated Benzotriazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of halogenated benzotriazole compounds. From their origins as derivatives of the corrosion inhibitor benzotriazole, these molecules have carved a significant niche in diverse scientific fields, most notably as UV stabilizers, pharmaceuticals, and agrochemicals. We will delve into the key scientific milestones that marked their development, explore the causal relationships behind various synthetic strategies, and present detailed experimental protocols for their preparation. This guide aims to serve as an authoritative resource, grounded in scientific literature, for researchers and professionals engaged in the study and application of these versatile heterocyclic compounds.

Introduction: The Genesis of a Versatile Scaffold